molecular formula C18H22N2O B8509130 4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-49-8

4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8509130
CAS RN: 33228-49-8
M. Wt: 282.4 g/mol
InChI Key: YWILTCMUUXDNMA-UHFFFAOYSA-N
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Description

4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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properties

CAS RN

33228-49-8

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

4-[(4-hexylphenyl)diazenyl]phenol

InChI

InChI=1S/C18H22N2O/c1-2-3-4-5-6-15-7-9-16(10-8-15)19-20-17-11-13-18(21)14-12-17/h7-14,21H,2-6H2,1H3

InChI Key

YWILTCMUUXDNMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

30.1 g (0.17 M) of 4-hexylaniline was cooled to 0° C. or below, 85 gof 10% aqueous hydrochloric acid solution was added, and then a solution of11.6 g of sodium nitrite in 68 g of water was added. During the addition, the mixture was cooled so as not to exceed 0° C. After the addition, the mixture was allowed to react for 30 minutes, transferred into a dropping funnel and added dropwise into 170 g of an 8% NaOH aqueoussolution containing 16 g of phenol held at 5° C. or below. After theaddition, the mixture was stirred for 0.5 hour, and then 10% hydrochloric acid aqueous solution was added thereto until a pH of 5-6 to precipitate the reaction product. The precipitate was separated by filtration, washed with water and dried overnight under reduced pressure. After the drying, the product was washed with 500 ml of petroleum ether and further dried under reduced pressure to obtain 29.6 g (0.10M) of 4-hydroxy-4'-hexylazobenzene. The yield was 59%.
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Synthesis routes and methods III

Procedure details

30.1 g (0.17M) of 4-hexylaniline was cooled below 0° C. and 85 g of 10% aqueous hydrochloric acid solution was added thereto. To the mixture was then added dropwise an aqueous solution of 11.6 g of sodium nitrite in 68 g of water while cooling the mixture so as not to exceed 0° C. After the dropwise addition, the reaction was continued for 30 minutes. The reaction mixture was transferred into a dropping funnel and added dropwise therefrom into 170 g of an 8%-NaOH aqueous solution containing 16 g of phenol while the temperature was kept below 5° C. After the dropwise addition, stirring was continued for 0.5 hour, and thereafter a 10% aqueous hydrochloric acid solution was added until the pH reached 5-6 thereby precipitating the reaction product. The precipitate was separated by filtration, washed with water and dried under reduced pressure overnight. The dried product was washed with 500 ml of petroleum ether and dried under reduced pressure to obtain 29.6 g (0.10M) of 4-hydroxy-4'-hexylazobenzene The yield was 59%.
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85 g
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68 g
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